Euchrestaflavanone-A

Description

Contextualization within Flavonoid Chemistry

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 skeleton. researchgate.netnih.gov This fundamental structure consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. researchgate.net Flavonoids are further categorized into several subclasses based on the structural variations of this C ring, such as flavones, flavonols, and flavanones. nih.gov

Euchrestaflavanone A belongs to the flavanone (B1672756) subclass, which is characterized by a saturated C2-C3 bond in the heterocyclic C ring. researchgate.net A key distinguishing feature of Euchrestaflavanone A is the presence of prenyl groups (3-methylbut-2-enyl) attached to its core structure. nih.gov This prenylation, a common modification in natural flavonoids, significantly influences the compound's lipophilicity and its interaction with biological targets, often enhancing its bioactivity compared to non-prenylated counterparts. researchgate.net The specific arrangement of hydroxyl and prenyl groups on the A and B rings of Euchrestaflavanone A defines its unique chemical identity and is crucial to its observed biological effects.

Significance of Natural Product Research in Medicinal Chemistry

The study of natural products like Euchrestaflavanone A is a cornerstone of medicinal chemistry and drug discovery. medchemexpress.comchemfaces.com Nature provides a vast and structurally diverse library of chemical entities that have evolved over millennia, often possessing specific biological activities. chemfaces.com Historically, a significant percentage of new medicines have originated directly or indirectly from natural sources, including plants, microorganisms, and marine organisms.

Natural products offer chemical novelty and complexity that is often unmatched by synthetic libraries, providing unique scaffolds for the development of new therapeutic agents. They can serve as direct therapeutic agents, as precursors for semi-synthetic drugs, or as inspiration for the design of entirely new classes of drugs. The investigation of these compounds helps to identify novel biological targets and pathways, thereby advancing our understanding of human diseases. The unique structure of Euchrestaflavanone A, for example, has led to investigations into its specific interactions with cellular components, which might not have been explored with more conventional chemical structures.

Overview of Current Research Trajectories for Euchrestaflavanone A

Current research on Euchrestaflavanone A is primarily focused on elucidating its potential as a therapeutic agent in several key areas. These investigations are driven by its diverse and potent biological activities observed in preclinical studies. The main trajectories of this research are antiplatelet and antithrombotic effects, anticancer activity, and anti-inflammatory properties.

Antiplatelet and Antithrombotic Research: A significant body of research has explored the effects of Euchrestaflavanone A on platelet aggregation. Studies have shown that it can inhibit platelet aggregation induced by agents like collagen. researchgate.net This has positioned Euchrestaflavanone A as a potential candidate for the development of new antithrombotic therapies aimed at preventing cardiovascular events. researchgate.netmedchemexpress.com Research in this area is delving into the underlying mechanisms, including its effects on intracellular calcium mobilization and other signaling pathways involved in platelet activation. researchgate.net

Anticancer Research: Euchrestaflavanone A has demonstrated cytotoxic effects against various cancer cell lines. medchemexpress.comchemfaces.com A notable area of investigation is its ability to inhibit the activity of multidrug resistance-associated protein 1 (MRP1). researchgate.net MRP1 is an efflux pump that can expel chemotherapeutic drugs from cancer cells, leading to drug resistance. By inhibiting MRP1, Euchrestaflavanone A could potentially be used in combination with existing anticancer drugs to enhance their efficacy. researchgate.net Research is ongoing to understand the full spectrum of its anticancer activities and the specific molecular targets involved.

Anti-inflammatory and Other Bioactivities: Preliminary research also suggests that Euchrestaflavanone A and related compounds possess anti-inflammatory properties. biosynth.com While this area is less explored compared to its antiplatelet and anticancer effects, it represents a promising avenue for future research. Additionally, studies have reported antimicrobial activities for Euchrestaflavanone A, broadening its potential applications. ekb.eg

The following interactive data tables summarize some of the key research findings for Euchrestaflavanone A and a related compound, Euchrestaflavanone B.

Table 1: Investigated Biological Activities of Euchrestaflavanone A

| Biological Activity | Model System | Key Findings | Reference(s) |

| Antiplatelet | Human Platelets | Inhibited collagen-induced platelet aggregation with an IC50 of 49.5 μM. | researchgate.net |

| Anticancer (MRP1 Inhibition) | Human Erythrocytes | Potent inhibitor of MRP1-like efflux activity with an IC50 of 3 μM. | researchgate.net |

| Cytotoxicity | MCF7; SW480 cells | Shows cytotoxic effects. | medchemexpress.com |

| Antimicrobial | Various Bacteria | Reported to have antimicrobial properties. | ekb.eg |

Table 2: Investigated Biological Activities of Euchrestaflavanone B

| Biological Activity | Model System | Key Findings | Reference(s) |

| Anticancer (Protein Kinase CKII Inhibition) | Human Cancer Cells (U937, HeLa) | Inhibited CKII with an IC50 of ~78 μM; induced apoptosis. | ingentaconnect.com |

| Antibacterial | Staphylococcus aureus, Bacillus subtilis, Bacillus cereus | Shows antibacterial activity against Gram-positive bacteria. | targetmol.com |

| Anti-inflammatory | - | Reported to have anti-inflammatory properties. | biosynth.com |

Structure

3D Structure

Properties

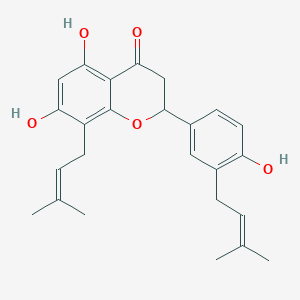

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMEYWWZBBDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Isolation Methodologies of Euchrestaflavanone a

Natural Sources and Distribution

The occurrence of Euchrestaflavanone A is confined to specific plant species, primarily within the Leguminosae (Fabaceae) family. Its distribution is not widespread, making its targeted isolation dependent on the phytochemical analysis of these particular plants.

Occurrence in Euchresta formosana and other Leguminosae Species

The primary and most definitive natural source of Euchrestaflavanone A is the root of Euchresta formosana, a plant belonging to the Leguminosae (Fabaceae) family. Scientific studies have confirmed the isolation of Euchrestaflavanone A from this plant, alongside other novel and known flavonoids. This makes E. formosana the cornerstone for research into the chemical properties and potential applications of this specific compound. The Leguminosae family is renowned for its diverse array of flavonoids, but the presence of Euchrestaflavanone A in other species within this large family is not as well-documented, making Euchresta formosana its most reliable known natural origin.

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of Euchrestaflavanone A from complex plant matrices requires a multi-step process involving extraction and several stages of chromatographic purification. Modern techniques are essential to achieve the high degree of purity required for structural elucidation and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in its preparative format, is a crucial tool for the final purification of Euchrestaflavanone A. nih.gov After preliminary separation by other methods, fractions enriched with the target compound are subjected to preparative HPLC for fine purification.

This technique typically employs a reversed-phase column (e.g., C18) where separation is based on the differential partitioning of compounds between the nonpolar stationary phase and a polar mobile phase. rsc.org The mobile phase often consists of a gradient mixture of solvents, such as methanol (B129727) or acetonitrile (B52724) and water, sometimes with the addition of a small percentage of acid (like formic or acetic acid) to improve peak shape and resolution. rsc.orgnih.gov Isocratic elution, where the solvent composition remains constant, may also be used. nih.gov The high resolution of HPLC allows for the separation of structurally similar flavanones, yielding Euchrestaflavanone A with a high degree of purity. mdpi.com

Table 1: Typical Parameters for Preparative HPLC Purification of Flavanones

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel column |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water or Acetonitrile/Water mixtures |

| Additives | 0.1% Formic Acid or Acetic Acid to improve peak sharpness |

| Detection | UV detector, typically monitoring at wavelengths between 254 nm and 360 nm |

| Mode | Preparative or semi-preparative for collection of pure compound fractions |

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a highly effective liquid-liquid partition chromatography technique used for the preparative separation of natural products like Euchrestaflavanone A. bohrium.com Unlike traditional column chromatography, CCC avoids the use of a solid stationary phase, which prevents the irreversible adsorption of the sample and ensures high recovery rates. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) is a widely used variant of this method. nih.gov

The success of CCC separation is critically dependent on the selection of a suitable two-phase solvent system. bohrium.comnih.gov The goal is to find a system where the target compound has an optimal partition coefficient (K), allowing it to separate effectively from other components in the extract. For flavonoids, the most common and versatile solvent system family is hexane-ethyl acetate-methanol-water (HEMWat). bohrium.comresearchgate.net By adjusting the volume ratios of these four solvents, the polarity of the phases can be fine-tuned to achieve the desired separation. nih.gov

Table 2: Common Biphasic Solvent Systems for Flavonoid Separation by CCC

| Solvent System Composition (by volume ratio) | Target Flavonoid Type | Reference |

| n-Hexane-Ethyl Acetate-Methanol-Water (e.g., 11:5:11:5) | General Flavonoids | nih.gov |

| n-Hexane-Ethyl Acetate-Methanol-Water (various ratios) | Non-polar/Free Flavonoids | bohrium.com |

| Chloroform-Methanol-Water-n-Butanol (e.g., 4:3:2:1.5) | Flavonoids with varied polarity | mdpi.com |

| Ethyl Acetate-n-Butanol-Water (e.g., 4:1:5) | Glycosylated/Polar Flavonoids | mdpi.com |

| n-Hexane-Ethyl Acetate-Acetonitrile-Water (e.g., 2:1:1:1) | Complex extracts with wide polarity range | sbq.org.br |

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a sample preparation technique used for the rapid and selective clean-up and concentration of analytes from complex mixtures. mdpi.com In the context of isolating Euchrestaflavanone A, SPE serves as an essential preliminary purification step. It is applied to the crude plant extract to remove highly polar or non-polar interfering substances, thereby enriching the flavonoid fraction before it is subjected to more refined chromatographic methods like CCC or HPLC.

The SPE process involves four main steps:

Conditioning: The sorbent in the SPE cartridge is activated and equilibrated with a solvent.

Loading: The crude plant extract, dissolved in a suitable solvent, is passed through the cartridge. Target compounds like flavanones are adsorbed onto the sorbent.

Washing: Impurities and undesired compounds are washed from the cartridge with a solvent that does not elute the target analytes.

Elution: A different solvent is used to disrupt the sorbent-analyte interactions and elute the concentrated fraction of flavanones.

This technique is efficient, reduces the consumption of organic solvents compared to traditional liquid-liquid extraction, and can be easily automated for high-throughput sample processing. mdpi.com

Methodological Considerations in Natural Product Discovery

The discovery and isolation of natural products like Euchrestaflavanone A are guided by a set of established yet evolving methodologies. The process is intricate, requiring careful consideration of various factors to ensure the successful identification and purification of the target compound.

A primary consideration is the choice of the plant source. The selection is often guided by ethnobotanical knowledge, chemotaxonomy, or biological screening. Once a plant species is selected, the choice of the plant part (e.g., leaves, stems, roots) is critical, as the concentration of specific phytochemicals can vary significantly throughout the plant.

The initial extraction process is a pivotal step. The choice of solvent is dictated by the polarity of the target compound. For flavonoids like Euchrestaflavanone A, polar solvents such as methanol or ethanol (B145695) are commonly employed. Traditional methods like maceration and Soxhlet extraction are effective but can be time-consuming and require large solvent volumes. Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption.

Following extraction, the crude extract contains a complex mixture of compounds. To isolate the target molecule, various chromatographic techniques are employed. Column chromatography, using stationary phases like silica gel or alumina, is a fundamental technique for the initial separation of compounds. The choice of the mobile phase (the solvent system) is crucial for achieving good separation.

For further purification, High-Performance Liquid Chromatography (HPLC) is often the method of choice. HPLC offers high resolution and is instrumental in obtaining highly pure compounds. Thin-Layer Chromatography (TLC) is another valuable tool used for the rapid analysis of fractions from column chromatography and for optimizing solvent systems for separation.

The final step in the discovery process is structure elucidation. This involves the use of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, HMQC, and HMBC experiments) and Mass Spectrometry (MS), to determine the precise chemical structure of the isolated compound. nih.gov

The journey from a plant to a pure, characterized compound like Euchrestaflavanone A is a testament to the systematic and multi-disciplinary approach of natural product chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Euchrestaflavanone A |

| Methanol |

| Diethyl ether |

| Chloroform |

| Ethyl acetate (B1210297) |

| Ethanol |

Biosynthetic Pathways and Total Synthesis Approaches for Euchrestaflavanone a

Proposed Biosynthetic Routes of Flavonoids

The biosynthesis of Euchrestaflavanone-A is rooted in the general flavonoid pathway, a well-characterized metabolic sequence in plants that combines precursors from two primary routes.

The C15 skeleton of all flavonoids, including the core of this compound, is assembled at the confluence of the shikimate and polyketide (acetate-malonate) pathways.

Shikimate Pathway: This pathway, starting from erythrose-4-phosphate and phosphoenolpyruvate, produces the aromatic amino acids L-phenylalanine and L-tyrosine. For flavonoid biosynthesis, L-phenylalanine serves as the primary precursor for the C6-C3 unit, which constitutes the B-ring and the C-2, C-3, and C-4 atoms of the central pyranone ring.

Polyketide Pathway: The A-ring of the flavanone (B1672756) is derived from the polyketide pathway. The process begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. Three molecules of malonyl-CoA are utilized as C2 extender units.

The intersection of these pathways is a critical juncture where a C6-C3 phenylpropanoid unit (derived from phenylalanine) is condensed with three C2 units (from malonyl-CoA). This condensation, catalyzed by chalcone (B49325) synthase, forms the C15 chalcone backbone, the universal precursor to the flavanone structure.

| Metabolic Pathway | Primary Precursor | Contribution to Flavanone Structure |

|---|---|---|

| Shikimate Pathway | L-Phenylalanine | B-Ring and C-2, C-3, C-4 of the C-Ring (C6-C3 unit) |

| Polyketide Pathway | Malonyl-CoA (x3) | A-Ring (C6 unit) |

The conversion of primary metabolites into the flavanone core is orchestrated by a precise sequence of enzymatic reactions.

Phenylalanine Ammonia (B1221849) Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to yield cinnamic acid.

Cinnamate-4-hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This is the starter molecule for the condensation step.

Chalcone Synthase (CHS): As a type III polyketide synthase, CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Through a series of decarboxylative Claisen condensations, it forms a linear tetraketide intermediate that cyclizes via an intramolecular C6→C1 aldol (B89426) reaction and aromatizes to yield naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular Michael-type addition of the 2'-hydroxyl group onto the α,β-unsaturated ketone of the chalcone. This cyclization forms the C-ring, establishing the flavanone core. In most plants, CHI produces the (2S)-enantiomer, such as (2S)-naringenin.

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine | Cinnamic acid | Initiates phenylpropanoid pathway |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylation of the B-ring precursor |

| 4-Coumaroyl-CoA Ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | Activates the starter unit for condensation |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Forms the C15 chalcone skeleton |

| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin | Stereospecific cyclization to flavanone |

The structural identity of this compound is defined by a C5 isoprenoid (prenyl) group attached to its flavanone core. This modification is a post-flavanone tailoring step that dramatically increases structural diversity.

Prenyl Donor: The source of the prenyl group is dimethylallyl pyrophosphate (DMAPP), an intermediate of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Enzymatic Catalysis: The attachment of the prenyl group is catalyzed by a class of enzymes known as prenyltransferases (PTs). These enzymes recognize both the flavonoid acceptor substrate (e.g., naringenin or a related flavanone) and the prenyl donor (DMAPP).

Regioselectivity: For this compound, a specific prenyltransferase acts on a 5,7,4'-trihydroxyflavanone scaffold (naringenin) and directs the electrophilic addition of the dimethylallyl cation to the electron-rich C-8 position of the A-ring. This C-prenylation is a key step in its biosynthesis, distinguishing it from other isomers where prenylation might occur at C-6, C-3', or on a hydroxyl group (O-prenylation).

Chemical Synthesis Strategies

The total synthesis of this compound and related prenylated flavanones requires strategic planning to construct the core structure and control the stereochemistry at the C-2 position.

Retrosynthetic analysis of this compound typically disconnects the molecule at the C-ring, leading back to a prenylated chalcone intermediate. A common and efficient synthetic protocol involves the following steps:

A-Ring Precursor Synthesis: The synthesis begins with a suitably protected polyhydroxyacetophenone, such as 2,4-dihydroxy-6-methoxyacetophenone.

C-Prenylation: The key prenyl group is introduced onto the A-ring precursor. This is often achieved by reacting the protected acetophenone (B1666503) with prenyl bromide in the presence of a base. The regioselectivity of this alkylation is critical and can be influenced by protecting groups and reaction conditions to favor C-8 prenylation.

Claisen-Schmidt Condensation: The resulting C-prenylated acetophenone is condensed with a protected p-hydroxybenzaldehyde (the B-ring precursor) under basic conditions (e.g., aqueous KOH in ethanol). This base-catalyzed aldol condensation followed by dehydration yields the corresponding prenylated chalcone.

Cyclization to Flavanone: The final step involves the cyclization of the chalcone to form the flavanone C-ring. This is typically an intramolecular oxa-Michael addition, promoted by heating the chalcone in a basic medium (e.g., sodium acetate (B1210297) in ethanol (B145695) or piperidine). This step generates the flavanone core but typically results in a racemic mixture (an equal mix of (2S) and (2R) enantiomers).

To obtain the naturally occurring (2S)-Euchrestaflavanone-A enantioselectively, asymmetric synthesis strategies are required. These methods focus on controlling the stereocenter formed during the C-ring cyclization.

Organocatalysis: A prominent approach is the use of chiral organocatalysts to mediate the intramolecular oxa-Michael addition of the chalcone. Chiral primary or secondary amines, thioureas, or squaramides derived from cinchona alkaloids or amino acids have proven effective. The catalyst forms a transient chiral iminium or hydrogen-bonds to the substrate, creating a chiral environment that directs the nucleophilic attack of the phenolic hydroxyl group from one face of the molecule, leading to high enantiomeric excess (e.e.). For example, a bifunctional thiourea (B124793) catalyst can activate both the hydroxyl nucleophile and the Michael acceptor, facilitating highly stereocontrolled cyclization.

Enzymatic Methods: While less common for total synthesis, enzymatic resolution offers another route. A racemic mixture of the flavanone can be synthesized, and then a lipase (B570770) enzyme (e.g., Candida antarctica lipase B) is used to selectively acylate one enantiomer. The acylated and unreacted enantiomers can then be separated chromatographically.

| Strategy | Mechanism | Typical Catalyst/Reagent | Key Advantage | Potential Challenge |

|---|---|---|---|---|

| Organocatalytic Cyclization | Enantioselective intramolecular oxa-Michael addition | Chiral thioureas, primary amines, cinchona alkaloids | Direct formation of desired enantiomer; high e.e. possible | Catalyst loading and optimization required |

| Enzymatic Resolution | Enzyme-mediated kinetic resolution of a racemate | Lipases (e.g., CALB) with an acyl donor | High enantiomeric purity of separated products | Maximum theoretical yield is 50% for one enantiomer |

Scaffold Derivatization and Analogue Generation

A comprehensive review of the scientific literature reveals a notable absence of specific research focused on the scaffold derivatization and analogue generation of this compound. While the synthesis and biological evaluation of derivatives of other flavonoids are common in medicinal chemistry to explore structure-activity relationships, dedicated studies commencing from the this compound scaffold have not been reported. mdpi.comhep.com.cn

The general approach to creating flavonoid analogues involves modifying the core structure to enhance biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. mdpi.comnih.gov These modifications often include the introduction or alteration of substituent groups on the aromatic rings. For prenylated flavonoids, synthetic efforts often focus on varying the prenyl groups to improve lipophilicity and, consequently, biological efficacy. mdpi.comresearchgate.net However, specific examples of such derivatization using this compound as the starting material are not documented in the available research. The development of synthetic routes to this compound would be a prerequisite for such derivatization studies, enabling the generation of novel analogues for biological screening.

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general flavonoid pathway, a well-established route in secondary metabolism of plants. mdpi.comresearchgate.net This pathway originates from the shikimate and phenylpropanoid pathways.

The process is initiated by the enzyme phenylalanine ammonia lyase (PAL), which converts L-phenylalanine into cinnamic acid. Subsequent hydroxylation and ligation with coenzyme A yield 4-coumaroyl-CoA. This precursor then undergoes condensation with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into the flavanone core structure, naringenin.

A key feature of this compound is the presence of two prenyl groups. These are introduced onto the flavanone scaffold by prenyltransferase enzymes, which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. mdpi.comresearchgate.net The prenylation of the flavonoid core increases its lipophilicity, which can enhance its interaction with biological membranes and improve its bioactivity. mdpi.comresearchgate.net While the general steps are understood, the specific enzymes and the precise sequence of prenylation and other modifications leading to this compound have not been fully elucidated.

Total Synthesis Approaches for this compound

Despite its known biological activities and presence in several plant species, a dedicated total synthesis of this compound has not yet been reported in the scientific literature. The total synthesis of complex natural products is a significant undertaking in organic chemistry that allows for the confirmation of its structure and provides a scalable source for biological studies.

The synthesis of other prenylated flavonoids often involves multi-step sequences that could theoretically be adapted for this compound. rsc.org Common strategies include the protection of hydroxyl groups, followed by O-prenylation and a subsequent Claisen rearrangement to achieve the C-prenylation characteristic of this class of compounds. hep.com.cnrsc.org Alternative methods utilize cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the flavonoid skeleton before introducing the prenyl groups. rsc.org The development of a total synthesis for this compound would be a valuable contribution to the field of natural product chemistry.

Structure Activity Relationship Sar Studies of Euchrestaflavanone a and Analogues

SAR in Multi-Drug Resistance Protein 1 (MRP1) Inhibition

Multidrug Resistance Protein 1 (MRP1) is a transporter protein that plays a significant role in the development of resistance to chemotherapy in cancer cells by actively effluxing a wide range of anticancer drugs. Flavonoids, including Euchrestaflavanone A, have been identified as potential inhibitors of MRP1, offering a strategy to overcome multidrug resistance.

Structure-activity relationship analyses have revealed that the presence of hydrophobic substituents is a key determinant for the MRP1 inhibitory activity of flavanones. The most potent inhibitors are often those that possess a hydrophobic prenyl, geranyl, or lavandulyl group attached to the flavonoid skeleton. This lipophilic side-chain is thought to enhance the interaction of the molecule with the MRP1 transporter.

For instance, studies comparing various flavanones have shown that those bearing a hydrophobic group at position 8 of ring A are among the strongest inhibitors of MRP1-mediated efflux. Prenylation, the addition of a prenyl group, is a critical modification that underlies the inhibitory activity of these compounds. This hydrophobic moiety likely facilitates the binding of the flavonoid to the transporter, thereby blocking its function.

Modifications on both Ring A and Ring B of the flavanone (B1672756) structure significantly influence the potency of MRP1 inhibition.

Ring A Modifications: The presence of a hydrophobic group, such as a prenyl, geranyl, or lavandulyl group, at position 8 of Ring A, combined with hydroxyl groups at positions 5 and 7, is a structural feature of the most potent flavanone inhibitors of MRP1.

Ring B Modifications: Further enhancements in inhibitory potency have been observed with specific substitutions on Ring B. The addition of a prenyl group at position 5' or a stilbene moiety at positions 4'-5' of Ring B appears to increase the inhibitory capacity. In studies of isoflavones, the presence of a hydrophobic group substituting the hydrogen of the hydroxyl group at position 4' in Ring B was found to be more critical for inhibitory properties than hydrophobic substitution at position 7 in Ring A mdpi.com.

Euchrestaflavanone A, which possesses a lavandulyl group at position 8 of ring A, is a potent inhibitor of MRP1, with an IC50 value of 3 microM for the inhibition of 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) efflux mdpi.com. This potency is comparable to known MRP1 inhibitors like benzbromarone (B1666195) (IC50 of 4 microM) and greater than indomethacin (IC50 of 10 microM) mdpi.com.

| Compound | Ring A Substitution (Position 8) | Ring B Substitution | MRP1 Inhibition (IC50) |

| Euchrestaflavanone A | Lavandulyl | - | 3 µM mdpi.com |

| Sophoraflavanone H | Geranyl | - | ~3 µM mdpi.com |

| Genistein (B1671435) | - | - | ~60 µM mdpi.com |

| Benzbromarone | - | - | 4 µM mdpi.com |

| Indomethacin | - | - | 10 µM mdpi.com |

SAR in Anti-Platelet Aggregation Activity

Platelet aggregation is a critical process in hemostasis and thrombosis. Euchrestaflavanone A has been shown to possess anti-platelet activity, attenuating thrombosis through the inhibition of collagen-induced platelet activation nih.gov. While specific SAR studies on Euchrestaflavanone A analogues for anti-platelet activity are limited, research on other prenylated flavonoids provides valuable insights into the structural requirements for this effect.

The antiplatelet effects of flavonoids are often attributed to their ability to interfere with signaling pathways within the platelets, such as those involving cyclooxygenase (COX) and the generation of thromboxane A2 mdpi.com. The lipophilic nature of the prenyl group may enhance the ability of these flavonoids to interact with platelet membranes and intracellular targets.

SAR in Cytotoxic and Anticancer Activities

The cytotoxic potential of flavonoids against various cancer cell lines is an area of intense research. Prenylated flavonoids, in particular, have shown promising anticancer activities, and their structural features play a crucial role in their potency and selectivity.

The presence of a prenyl group on the flavonoid skeleton is a key feature that can enhance cytotoxic activity. This lipophilic moiety is thought to improve the compound's ability to cross cell membranes and interact with intracellular targets. The position and number of prenyl groups can significantly impact cytotoxicity. For instance, in some series of prenylated flavonoids, an increased number of prenyl groups correlates with increased inhibitory potential against cancer cells bohrium.com. Furthermore, a prenyl side chain at the C-3 position has been suggested to contribute to the cytotoxicity of certain prenylated flavonoids against human cancer cells bohrium.com.

Structural modifications to the flavonoid core, such as methylation or cyclization, can also influence cytotoxic efficacy. For example, the presence of a methyl ether group at position 7 or the formation of a 3,4-dehydropyran ring in certain flavanone derivatives has been associated with their cytotoxic activity nih.gov.

It is noteworthy that some prenylated flavonoids exhibit selective toxicity, being more potent against cancer cells while showing relatively low toxicity to non-cancerous cells nih.gov. This selectivity is a highly desirable characteristic for the development of new anticancer agents.

| Compound/Derivative | Structural Feature | Effect on Cytotoxicity |

| Prenylated Flavonoids | Increased number of prenyl groups | Correlates with increased inhibitory potential bohrium.com |

| Prenylated Flavonoids | Prenyl side chain at C-3 position | May contribute to cytotoxicity bohrium.com |

| Flavanone Derivative | Methyl ether group at position 7 | Associated with cytotoxic activity nih.gov |

| Flavanone Derivative | Formation of a 3,4-dehydropyran ring | Associated with cytotoxic activity nih.gov |

SAR in Antioxidant Properties

Flavonoids are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. The structural features of flavonoids, including the number and position of hydroxyl groups and the presence of other substituents, are critical determinants of their antioxidant capacity.

For flavonoids in general, the antioxidant activity is often associated with the presence of hydroxyl groups on the B-ring, particularly a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety. The 2,3-double bond in conjugation with a 4-oxo function in the C-ring also contributes to the radical scavenging activity by allowing for delocalization of the electron.

In the case of prenylated flavonoids, the addition of a lipophilic prenyl group can modulate their antioxidant activity. While the fundamental antioxidant mechanisms are related to the flavonoid core, the prenyl group can influence the compound's interaction with lipid membranes, potentially enhancing its efficacy as a lipid peroxidation inhibitor. However, the impact of prenylation on antioxidant activity can be complex and may depend on the specific assay and the position of the prenyl group.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and for elucidating the structure-activity relationships of bioactive molecules like Euchrestaflavanone A and its analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular basis of their biological activities.

QSAR Studies: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can identify the key physicochemical properties and structural features that govern the activity of a molecule. For flavonoids, QSAR studies have been employed to understand the structural requirements for their antioxidant, anticancer, and enzyme inhibitory activities nih.govscispace.comnih.goveurekaselect.com. These studies can help in predicting the activity of new, unsynthesized analogues and guide the design of more potent compounds.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand (like a flavonoid) and its protein target at the molecular level. For instance, docking studies have been used to investigate the binding of flavonoids to the nucleotide-binding domains of MRP1, providing a rationale for their inhibitory activity nih.gov. Similarly, docking has been applied to understand how flavonoids interact with the active sites of enzymes or the binding pockets of receptors involved in cancer and other diseases nih.govmdpi.commdpi.com. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and activity, thereby guiding the design of analogues with improved affinity and selectivity.

In Silico ADMET Prediction: Computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These in silico predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a molecule and to identify potential liabilities. For flavonoids, ADMET prediction can help in optimizing their pharmacokinetic profiles to improve their bioavailability and reduce potential toxicity nih.govugm.ac.id.

By integrating these computational approaches, researchers can gain a deeper understanding of the SAR of Euchrestaflavanone A and its analogues, facilitating a more rational and efficient approach to the design and development of new therapeutic agents.

Pharmacological and Biological Activities of Euchrestaflavanone A: in Vitro and Preclinical Investigations

Anti-Cancer and Cytotoxic Activities

Euchrestaflavanone A has demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory studies. Research indicates that this compound possesses potent cytotoxic activity, with reported half-maximal inhibitory concentration (IC₅₀) values ranging from 4.5 to 9.961 μM across different cell lines.

Specific studies have quantified its potency against particular cancer types. For instance, in a human breast adenocarcinoma cell line (MCF-7), Euchrestaflavanone A exhibited an IC₅₀ value of 13.13 μM. Similarly, its cytotoxicity against a human colon adenocarcinoma cell line (SW480) was measured at an IC₅₀ of 12.53 μM. These findings highlight the compound's ability to inhibit the viability of cancer cells from different tissue origins.

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 13.13 |

| SW480 | Colon Adenocarcinoma | 12.53 |

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents can eliminate malignant cells. sigmaaldrich.com This process is tightly regulated by a cascade of proteins, including caspases, which are proteases that execute the disassembly of the cell. sigmaaldrich.comcusabio.com The apoptotic process can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. cusabio.comwikipedia.org

While the precise apoptotic mechanisms of Euchrestaflavanone A are not fully detailed in the available literature, studies on the closely related compound, Euchrestaflavanone B, provide valuable insights. Research has shown that Euchrestaflavanone B induces apoptosis in human cancer cells. ingentaconnect.com This cell death is characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of procaspase-3. ingentaconnect.com The activation of executioner caspases like caspase-3 is a central event in the apoptotic cascade, leading to the breakdown of key cellular structures and ultimately, cell death. sigmaaldrich.com The cleavage of PARP by activated caspases is considered a hallmark of apoptosis. sigmaaldrich.com These findings for Euchrestaflavanone B suggest that related flavanones may exert their cytotoxic effects by triggering the established molecular machinery of apoptosis. ingentaconnect.com

Uncontrolled cell proliferation is a defining characteristic of cancer, often driven by aberrant signaling through various intracellular pathways. researchgate.netresearchgate.net Key pathways that regulate cell growth, survival, and proliferation include the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. researchgate.netijbs.comcellsignal.commdpi.com Many natural compounds, including flavonoids, have been investigated for their ability to interfere with these pathways, thereby halting cancer cell growth. researchgate.net

Direct evidence specifically detailing the modulation of the PI3K/Akt or MAPK pathways by Euchrestaflavanone A is limited. However, research on Euchrestaflavanone B has shown that it inhibits the activity of protein kinase CKII, an enzyme implicated in cell proliferation and oncogenesis. ingentaconnect.com The inhibition of CKII by Euchrestaflavanone B was linked to its ability to induce apoptosis and inhibit the growth of human cancer cells. ingentaconnect.com Given that CKII can influence major signaling networks, this suggests a potential mechanism by which such flavanones could exert their anti-proliferative effects. Further research is needed to determine if Euchrestaflavanone A directly targets key nodes within the PI3K/Akt or MAPK pathways to control cancer cell proliferation.

Multi-Drug Resistance (MDR) Reversal and Efflux Pump Inhibition

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anti-cancer drugs. A primary cause of MDR is the overexpression of drug efflux pumps, particularly those from the ATP-Binding Cassette (ABC) transporter superfamily, which actively expel therapeutic agents from the cell. mdpi.com

Euchrestaflavanone A has been identified as a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. iiarjournals.orgsolvobiotech.com Studies using human erythrocytes as a model system have demonstrated that Euchrestaflavanone A can effectively block MRP1-like efflux activity. iiarjournals.org In these assays, it achieved 50% inhibition of the efflux of a fluorescent MRP1 substrate at a concentration (IC₅₀) of 3 μM. iiarjournals.org This potency is approximately 20 times greater than that of the isoflavone (B191592) genistein (B1671435) and is comparable to the known MRP1 inhibitor benzbromarone (B1666195) (IC₅₀ of 4 μM). iiarjournals.org The ability of flavonoids to inhibit MRP1 has also been observed in various cancer cell lines, suggesting a mechanism to overcome resistance. mdpi.com

The ATP-Binding Cassette (ABC) transporters are a large family of membrane proteins that use the energy from ATP hydrolysis to transport a wide variety of substances across cellular membranes. mdpi.comebi.ac.uk In cancer, certain ABC transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), function as efflux pumps that reduce intracellular drug concentrations, leading to MDR. mdpi.comnih.gov

The demonstrated inhibition of MRP1 (ABCC1) by Euchrestaflavanone A is a direct interaction with a key member of the ABC transporter superfamily. iiarjournals.orgebi.ac.uk By inhibiting the function of this transporter, Euchrestaflavanone A can prevent the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy in resistant cancer cells. This interaction highlights the potential of Euchrestaflavanone A as an MDR reversal agent, capable of sensitizing resistant cancer cells to conventional chemotherapy.

Anti-Thrombotic and Anti-Platelet Aggregation Effects

Euchrestaflavanone A has been identified as a potent inhibitor of platelet aggregation, suggesting its potential as a therapeutic agent for the prevention of blood clots. medchemexpress.comdbpia.co.kr Its multifaceted mechanism of action targets several key pathways involved in platelet activation and thrombus formation.

Inhibition of Collagen-Induced Platelet Activation

Research has shown that Euchrestaflavanone A effectively inhibits platelet aggregation induced by collagen. dbpia.co.kr In a study using human platelets, Euchrestaflavanone A demonstrated a dose-dependent inhibition of collagen-induced aggregation, with a half-maximal inhibitory concentration (IC50) of 49.5 μM. researchgate.net This inhibitory effect is crucial as collagen exposure following vascular injury is a primary trigger for platelet activation and the initiation of the clotting cascade. pharmgkb.org

Modulation of Glycoprotein IIb/IIIa-Mediated Signaling

A key step in platelet aggregation is the activation of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which enables platelets to bind to fibrinogen, forming bridges between adjacent platelets. nih.govnih.gov Euchrestaflavanone A has been found to downregulate signaling events mediated by GPIIb/IIIa. dbpia.co.krresearchgate.net By interfering with this critical receptor's function, Euchrestaflavanone A effectively hinders the final common pathway of platelet aggregation.

Regulation of Intracellular Calcium Mobilization and Thromboxane A2 Production

Upon platelet activation, there is a significant increase in the concentration of intracellular calcium ([Ca2+]i), a critical secondary messenger that promotes various downstream signaling events. pharmgkb.orgnih.gov Euchrestaflavanone A has been shown to reduce the collagen-induced increase in [Ca2+]i levels. researchgate.net

Furthermore, Euchrestaflavanone A inhibits the production of Thromboxane A2 (TXA2), a potent platelet agonist synthesized from arachidonic acid. dbpia.co.krresearchgate.net TXA2 amplifies the activation signal and further promotes aggregation. pharmgkb.orgnih.gov By suppressing both intracellular calcium mobilization and TXA2 synthesis, Euchrestaflavanone A dampens the signaling cascade that leads to full platelet activation and aggregation.

Enzyme Inhibition Studies

Beyond its anti-thrombotic activities, related compounds from the same class have been investigated for their ability to inhibit specific enzymes.

Casein Kinase II (CKII) Inhibition (Euchrestaflavanone B)

Euchrestaflavanone B, a structurally similar flavanone (B1672756), has been identified as an inhibitor of Casein Kinase II (CKII). nih.gov CKII is a protein kinase that plays a role in cell proliferation and is often found to be overactive in various cancers. uib.nounicas.it

In one study, Euchrestaflavanone B was found to inhibit the phosphotransferase activity of CKII with an IC50 value of approximately 78 μM. nih.gov Further kinetic analysis revealed that Euchrestaflavanone B acts as a competitive inhibitor with respect to ATP, with an apparent Ki value of 16.4 μM. nih.gov This suggests that Euchrestaflavanone B may exert its effects, at least in part, by blocking the ATP-binding site of CKII.

Table 1: Inhibitory Activity of Euchrestaflavanone B on Casein Kinase II

| Parameter | Value (μM) | Reference |

| IC50 | ~78 | nih.gov |

| Ki (apparent) | 16.4 | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (related flavanones)

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in the insulin (B600854) and leptin signaling pathways. acs.orgtandfonline.commdpi.com Its overactivity is linked to insulin resistance, making it a significant therapeutic target for managing type 2 diabetes mellitus (T2DM) and obesity. acs.orgnih.govfrontiersin.org Flavonoids, a major class of plant secondary metabolites, have been extensively studied for their potential to inhibit PTP1B. nih.govresearchgate.net The inhibitory capacity of these compounds is closely tied to their molecular structure, including the type, position, and quantity of substituents on the flavonoid skeleton. nih.govresearchgate.net

Research has demonstrated that various flavanones and related flavonoid structures exhibit significant PTP1B inhibitory activity. For instance, studies on naringenin (B18129) derivatives revealed that while naringenin itself was a weak inhibitor, its glycosylated form, prunin, showed potent PTP1B inhibition. researchgate.net Similarly, geranylated flavonoids isolated from Paulownia tomentosa, including both flavanones and dihydroflavonols, displayed effective dual inhibition of PTP1B and α-glucosidase. tandfonline.com Among these, mimulone was identified as a particularly strong PTP1B inhibitor. tandfonline.com Investigations into compounds from Cudrania tricuspidata also found that prenylated flavonoids and xanthones significantly inhibited PTP1B, with some compounds exhibiting noncompetitive inhibition, suggesting they may bind to an allosteric site on the enzyme. mdpi.com The structural characteristics, such as the presence of hydroxyl groups, methoxy (B1213986) groups, and geranyl or prenyl moieties, are crucial determinants of the inhibitory potency of these flavonoids against PTP1B. nih.govfrontiersin.org

Table 1: PTP1B Inhibitory Activity of Selected Flavanones and Related Flavonoids This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Source/Type | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Mimulone | Geranylated Flavanone | 1.9 | Mixed Type I | tandfonline.com |

| Prunin | Naringenin Glycoside | 17.5 ± 2.6 | - | researchgate.net |

| Viscosol | Prenylated Flavonoid | 13.5 | Mixed Type I | frontiersin.org |

| Pedalitin | Flavone | 62.0 ± 4.1 | - | mdpi.com |

| Compound 1 (from C. tricuspidata) | Prenylated Xanthone | 1.9 ± 0.1 | Noncompetitive | mdpi.com |

| Compound 13 (from C. tricuspidata) | Flavonoid | 3.5 ± 0.2 | Noncompetitive | mdpi.com |

Broader Spectrum Enzyme Modulation Mechanisms

Enzyme modulators are substances that influence the catalytic activity of enzymes, either by enhancing or inhibiting it. patsnap.com This modulation is a critical mechanism for regulating physiological pathways. patsnap.com Flavonoids, including Euchrestaflavanone A, can act as enzyme modulators through various mechanisms. biosynth.com

One primary mechanism is through allosteric regulation, where a modulator binds to a site on the enzyme distinct from the active site, known as an allosteric or regulatory site. wikipedia.orgwikilectures.eu This binding induces a conformational change in the enzyme's structure, altering the shape of the active site and thereby modifying its activity. wikipedia.orgwikilectures.eu Modulators that decrease enzyme activity are termed allosteric inhibitors. wikipedia.org This is distinct from competitive inhibitors, which bind directly to the active site and block substrate access. wikilectures.eu Kinetic studies on flavonoids have revealed both noncompetitive and mixed-type inhibition patterns, which are characteristic of allosteric interactions or binding to sites other than the primary active site. acs.orgtandfonline.commdpi.com For example, some flavonoids have been shown to inhibit PTP1B in a noncompetitive manner, suggesting they bind to an allosteric site, which is an ideal target for developing selective inhibitors. mdpi.commdpi.com Another modulation mechanism is the covalent modification of the enzyme molecule, such as through phosphorylation or dephosphorylation, which can switch the enzyme between its active and inactive forms. wikilectures.eu

Anti-Viral Activities (e.g., against SARS-CoV-2)

The emergence of viral diseases like the one caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred research into new antiviral agents. frontiersin.org Natural compounds, particularly flavonoids, have shown promise as antiviral agents, acting on multiple stages of the viral life cycle. nih.govmdpi.com They can exert direct antiviral effects by inhibiting viral entry, replication, and essential viral enzymes, or indirect effects by modulating the host's immune response. nih.govmdpi.com

Numerous studies have highlighted the potential of flavonoids to inhibit SARS-CoV-2. mdpi.com Research has demonstrated that flavonoids can block the entry of the virus into host cells, a critical first step in infection. nih.gov For example, certain flavonoids have been found to inhibit SARS-CoV-2 pseudovirus from entering host cells. nih.govmdpi.com In silico and in vitro studies have identified several flavonoids, such as quercetin, myricetin (B1677590) derivatives, and baicalein, as potent inhibitors of key SARS-CoV-2 targets. mdpi.com

Molecular Interaction with Viral Proteins

The antiviral activity of flavonoids often stems from their ability to physically interact with and inhibit the function of crucial viral proteins. elifesciences.org In the context of SARS-CoV-2, a primary target for flavonoids is the spike (S) protein, which is responsible for viral attachment to the host cell's ACE2 receptor. nih.gov The interaction between the spike protein's receptor-binding domain (RBD) and the ACE2 receptor is the key initiating step for viral entry. nih.gov Studies have shown that flavonoids can bind to the spike RBD, thereby blocking its interaction with the ACE2 receptor and preventing the virus from entering host cells. nih.gov

Another critical target is the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and, consequently, for viral replication and transcription. frontiersin.org Inhibition of Mpro can halt the viral life cycle. frontiersin.org Molecular docking studies have shown that flavonoids can effectively bind to the active site of Mpro, interacting with key amino acid residues like His41 and Cys145. frontiersin.org Beyond direct interaction with viral proteins, some host proteins that interact with viral components, known as virus-interacting proteins (VIPs), can also be targets. elifesciences.orgnih.gov For instance, research on other viruses like Ebola has mapped the interactions between viral proteins (e.g., VP30) and host proteins (e.g., RBBP6), revealing that mimicking these interactions with small molecules or peptides can inhibit viral replication. nih.govnih.gov

In Silico Screening and Validation Strategies

In the quest for effective antiviral therapies, computational methods play a crucial role in rapidly identifying promising candidates from vast libraries of compounds. nih.govmdpi.com In silico screening, which includes techniques like molecular docking and molecular dynamics (MD) simulations, allows researchers to predict how a ligand (like a flavonoid) will bind to a target protein and to estimate its binding affinity. frontiersin.orgresearchgate.net

This strategy has been widely applied to find inhibitors for SARS-CoV-2. nih.gov Researchers have screened large databases of natural products and FDA-approved drugs against key viral targets such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). frontiersin.orgnih.gov These virtual screenings typically involve a hierarchical approach, starting with high-throughput virtual screening (HTVS) to quickly filter thousands of compounds, followed by more precise docking methods for the most promising candidates. nih.gov The stability of the predicted ligand-protein complexes is then often validated using MD simulations, which simulate the molecular movements over time. frontiersin.orgnih.gov The findings from these computational studies provide a strong basis for subsequent in vitro and in vivo experimental validation. nih.govmdpi.com

Antioxidant and Anti-Inflammatory Potential (related flavanones)

Flavonoids, including the subclass of flavanones, are well-documented for their potent antioxidant and anti-inflammatory properties. mdpi.comhealthline.comnih.gov These compounds are found in a wide variety of plant-based foods and have been associated with a reduced risk of chronic diseases linked to oxidative stress and inflammation. healthline.comnih.gov The antioxidant activity of flavonoids is a key component of their health benefits, helping the body neutralize harmful free radicals and reactive oxygen species (ROS). healthline.comnih.gov

The anti-inflammatory effects of flavonoids are multifaceted. They can inhibit the production and secretion of pro-inflammatory enzymes and mediators. mdpi.comresearchgate.net For example, flavonoids have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase, as well as down-regulate the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. mdpi.comresearchgate.net By targeting these inflammatory pathways, flavonoids can help mitigate the inflammatory processes associated with numerous chronic conditions. mdpi.commedicalnewstoday.com Flavanones, in particular, are noted for their anti-inflammatory properties. healthline.com

Reactive Oxygen Species (ROS) Scavenging

A fundamental mechanism underlying the antioxidant potential of flavonoids is their ability to act as direct scavengers of reactive oxygen species (ROS). nih.govresearchgate.net ROS are unstable molecules produced during normal cellular metabolism, but their overproduction during periods of stress can lead to oxidative damage to cells. nih.govmdpi.com Flavonoids can effectively neutralize ROS by donating a hydrogen atom or an electron, which stabilizes the free radical. nih.gov

The ROS-scavenging capacity of a flavonoid is largely determined by its chemical structure, particularly the number and arrangement of hydroxyl groups on its aromatic rings. mdpi.comoup.com The catechol group (two hydroxyl groups on the B-ring) is especially effective for scavenging ROS. mdpi.com In addition to direct scavenging, flavonoids can exert their antioxidant effects through other mechanisms, such as chelating transition metal ions like iron and copper, which can otherwise catalyze the formation of ROS. nih.gov They can also inhibit enzymes that generate ROS, such as xanthine (B1682287) oxidase and NADPH oxidase. nih.gov This comprehensive ability to combat oxidative stress makes flavonoids important protective agents in biological systems. researchgate.net

Modulation of Inflammatory Mediators and Cytokines

Research has demonstrated that Euchrestaflavanone A can significantly attenuate the production of key inflammatory mediators and pro-inflammatory cytokines in cellular models of inflammation. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for studying inflammation, Euchrestaflavanone A was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). chemfaces.com The production of these molecules is a hallmark of the inflammatory response, with NO being synthesized by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2). Euchrestaflavanone A treatment led to a down-regulation of the expression of both iNOS and COX-2, thereby reducing the levels of these inflammatory mediators. chemfaces.com

Furthermore, the compound has been observed to suppress the secretion of several pivotal pro-inflammatory cytokines. In studies involving LPS-stimulated cardiomyocytes and Ag I/II-N-stimulated RAW 264.7 cells, Euchrestaflavanone A effectively reduced the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemfaces.comsemanticscholar.org These cytokines are central to initiating and amplifying the inflammatory cascade. nih.gov

The inhibitory effects of Euchrestaflavanone A on these inflammatory molecules are concentration-dependent, as detailed in the table below.

| Inflammatory Mediator/Cytokine | Cell Line | Stimulant | Euchrestaflavanone A Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | Ag I/II-N | Not specified | Inhibition of production | chemfaces.com |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Ag I/II-N | Not specified | Inhibition of production | chemfaces.com |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Ag I/II-N | Not specified | Downregulation of expression | chemfaces.com |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | Ag I/II-N | Not specified | Downregulation of expression | chemfaces.com |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | Ag I/II-N | Not specified | Inhibition of production | chemfaces.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Rat Cardiomyocytes | LPS | Not specified | Reduction in serum levels | semanticscholar.org |

| Interleukin-6 (IL-6) | RAW 264.7 | Ag I/II-N | Not specified | Inhibition of production | chemfaces.com |

| Interleukin-6 (IL-6) | Rat Cardiomyocytes | LPS | Not specified | Reduction in serum levels | semanticscholar.org |

| Interleukin-1β (IL-1β) | RAW 264.7 | Ag I/II-N | Not specified | Inhibition of production | chemfaces.com |

Impact on NF-κB/MAPK Signaling Pathways

The anti-inflammatory effects of Euchrestaflavanone A are closely linked to its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and the aforementioned cytokines. nih.govnih.gov

In the context of the NF-κB pathway, Euchrestaflavanone A has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκB-α). chemfaces.com In unstimulated cells, IκB-α binds to the NF-κB p65 subunit, retaining it in the cytoplasm. researchgate.net Upon stimulation by inflammatory signals like LPS, IκB-α is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. dovepress.com By preventing IκB-α phosphorylation, Euchrestaflavanone A effectively blocks the nuclear translocation of the p65 subunit, thereby halting the NF-κB-mediated inflammatory response. chemfaces.com

The specific effects of Euchrestaflavanone A on these signaling pathways are summarized in the table below.

| Signaling Pathway | Target Protein | Cell Line | Stimulant | Observed Effect | Reference |

| NF-κB | Phosphorylation of IκB-α | RAW 264.7 | Ag I/II-N | Inhibition | chemfaces.com |

| NF-κB | Nuclear translocation of p65 | RAW 264.7 | Ag I/II-N | Inhibition | chemfaces.com |

| MAPK | General MAPK pathways | RAW 264.7 | Ag I/II-N | Inhibition | chemfaces.com |

Mechanistic Elucidation of Euchrestaflavanone a S Biological Actions

Cellular and Molecular Targets Identification

Initial studies have identified several cellular and molecular targets of Euchrestaflavanone-A, highlighting its diverse biological activities. It has shown cytotoxic effects against various cancer cell lines and acts as an inhibitor of MRP1-like efflux activity in human erythrocytes. chemicalbook.com Furthermore, this compound has been noted for its antiplatelet and antithrombotic properties, suggesting it may play a role in thromboprophylaxis. medchemexpress.com

In the context of viral infections, molecular docking studies have explored the interaction of this compound with key proteins of SARS-CoV-2. These in-silico analyses suggest potential binding to the papain-like protease (PLpro), a critical enzyme for viral replication. mdpi.com

The compound has also been investigated for its effects on natural killer (NK) cell activity, which are crucial components of the innate immune system involved in targeting and destroying cancer cells. iiarjournals.org

| Cell Line/System | Observed Effect of this compound | Reference |

| Various Cancer Cell Lines | Potent cytotoxicity with IC50 values in the range of 4.5–9.961μM. | chemicalbook.com |

| Human Erythrocytes | Inhibition of MRP1-like efflux activity. | chemicalbook.com |

| Human Platelets | Inhibition of platelet aggregation. | medchemexpress.com |

| SARS-CoV-2 | Potential interaction with papain-like protease (PLpro). | mdpi.com |

| Natural Killer (NK) Cells | Investigated for its ability to enhance cytotoxic activity. | iiarjournals.org |

| MCF7; SW480 | Cellular Effect. | medchemexpress.com |

Ligand-Receptor Binding and Allosteric Modulation

The interaction of this compound with its molecular targets often begins with binding to specific receptors. While detailed ligand-receptor binding studies for this compound are still emerging, its effects on platelet function suggest interactions with receptors involved in platelet activation. medchemexpress.com The process of ligand-receptor binding is fundamental to initiating intracellular signaling cascades. nih.govmdpi.com This binding can lead to conformational changes in the receptor, which then transduces the external signal across the cell membrane. berkeley.edu

In some cases, compounds can act as allosteric modulators, binding to a site on a receptor that is distinct from the primary binding site. This can alter the receptor's affinity for its natural ligand or modify its signaling output. Molecular docking simulations have suggested that this compound may interact with allosteric binding sites on viral proteins like the SARS-CoV-2 main protease (Mpro). mdpi.com

Regulation of Gene Expression and Protein Synthesis

The biological effects of this compound can extend to the regulation of gene expression and protein synthesis. Gene expression is a highly regulated process involving the transcription of DNA into mRNA and the subsequent translation of mRNA into protein. nih.govyoutube.com This regulation can occur at multiple levels, including the accessibility of chromatin and the activity of transcription factors. youtube.comelifesciences.org

Flavonoids, as a class of compounds, are known to influence gene expression. For instance, related compounds have been shown to modulate the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. mdpi.com By influencing such pathways, this compound could alter the production of proteins involved in inflammation, cell cycle, and other cellular processes. The regulation of protein synthesis is a critical downstream effect of many signaling pathways. news-medical.net

Interrogation of Intracellular Signaling Cascades

The binding of this compound to its cellular receptors triggers a series of intracellular signaling events that ultimately lead to a physiological response. These signaling cascades are complex networks of molecular interactions that amplify and transmit the initial signal. berkeley.edu

Phosphorylation Events and Kinase Pathways

A primary mechanism of signal transduction involves the phosphorylation of proteins, a process mediated by enzymes called kinases. thermofisher.com Phosphorylation acts as a molecular switch, altering the activity, localization, and interaction of proteins. bio-rad-antibodies.com

Research has shown that this compound can influence phosphorylation events within key kinase pathways. Specifically, it has been observed to affect the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) and Akt signaling pathways in human platelets. researchgate.netkoreascience.kr The MAPK pathways, including ERK, p38, and JNK, are crucial for transducing extracellular stimuli into cellular responses such as proliferation, differentiation, and apoptosis. news-medical.netnih.gov The Akt pathway is also a central regulator of cell survival and metabolism.

| Signaling Pathway | Effect of this compound | Cellular Context | Reference |

| p38 MAPK | Inhibition of phosphorylation. | Human Platelets | researchgate.netkoreascience.kr |

| Akt | Inhibition of phosphorylation. | Human Platelets | researchgate.net |

Second Messenger System Modulation (e.g., cAMP, Ca2+)

Second messengers are small intracellular molecules, such as cyclic AMP (cAMP) and calcium ions (Ca2+), that are rapidly generated or released in response to receptor activation. wikipedia.org They play a crucial role in amplifying and diversifying the initial signal. libretexts.org

Studies have indicated that this compound can modulate second messenger systems. In human platelets, it has been shown to increase the levels of cAMP. researchgate.net An increase in cAMP can lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately inhibiting platelet activation. news-medical.net Furthermore, this compound has been observed to decrease intracellular calcium levels, another critical second messenger involved in platelet aggregation. libretexts.orgresearchgate.netnih.gov

Proteomic and Metabolomic Profiling in Response to this compound

To gain a comprehensive understanding of the cellular response to this compound, advanced "omics" technologies can be employed. Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions, while metabolomics focuses on the global analysis of small molecule metabolites. uit.nocogentech.itmdpi.com

These approaches can provide an unbiased, system-wide view of the changes induced by a compound. frontiersin.orgwakehealth.edu For example, a proteomics study could identify all the proteins whose expression or phosphorylation state is altered by this compound treatment. This could reveal novel targets and pathways affected by the compound. Similarly, metabolomic profiling could uncover changes in metabolic pathways, providing insights into the compound's effects on cellular energy and biosynthesis. mdpi.com While specific proteomic and metabolomic studies focused solely on this compound are not yet widely published, this approach holds significant promise for a deeper mechanistic elucidation of its biological actions.

Preclinical Research Models for Euchrestaflavanone a Efficacy Assessment

In Vitro Cell-Based Assay Systems

In vitro assays are the foundational step in preclinical research, offering a rapid and high-throughput method to screen for biological activity at the cellular and molecular level. These systems allow for the investigation of a compound's direct effects on cells in a controlled environment.

Cell viability and proliferation assays are fundamental in anticancer drug discovery to determine the cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects of a compound. nih.gov These assays measure the number of healthy, metabolically active cells in a sample following treatment with the test substance. nih.govpromega.com

A common method is the MTT assay, which is a colorimetric assay that measures the metabolic activity of cells. nih.govsigmaaldrich.com Viable cells with active metabolism convert the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells. nih.govsigmaaldrich.com Another similar method is the XTT assay, which produces a water-soluble formazan product. sigmaaldrich.com Alternatively, luminescence-based assays can measure ATP levels, as the amount of ATP is a strong indicator of a viable cell population. promega.comsigmaaldrich.com

To assess the effect of Euchrestaflavanone-A, various cancer cell lines would be treated with increasing concentrations of the compound. The results would typically be presented as the percentage of cell viability compared to an untreated control, allowing for the calculation of the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Illustrative Example of this compound's Effect on Cancer Cell Line Viability (MTT Assay)

| Concentration (µM) | % Viability (MCF-7 Breast Cancer) | % Viability (A549 Lung Cancer) | % Viability (HCT116 Colon Cancer) |

|---|---|---|---|

| 0 (Control) | 100% | 100% | 100% |

| 1 | 95% | 98% | 92% |

| 5 | 78% | 85% | 75% |

| 10 | 52% | 60% | 48% |

| 25 | 25% | 35% | 22% |

Reporter gene assays are invaluable tools for studying the regulation of gene expression and the activation of specific cell signaling pathways. researchgate.net These assays work by linking a specific DNA regulatory element (a promoter) of a gene of interest to a "reporter gene" that produces an easily detectable protein, such as luciferase or green fluorescent protein (GFP). researchgate.net When the signaling pathway of interest is activated by a compound, it triggers the transcription of the reporter gene, and the resulting signal (e.g., light from luciferase) can be quantified. researchgate.net

To investigate the mechanism of action of this compound, reporter gene assays could be used to see if it activates or inhibits key pathways involved in cancer, such as the p53, NF-κB, or antioxidant response element (ARE) pathways. For example, a study on nanobiomaterials used a reporter gene assay to screen for the induction of the NRF2-mediated oxidative stress response. nih.gov

Table 2: Example Data from a Luciferase Reporter Assay for NF-κB Pathway Activation by this compound

| Treatment | Cell Line | Relative Luciferase Units (RLU) | Fold Change vs. Control |

|---|---|---|---|

| Untreated Control | HEK293 | 1,500 | 1.0 |

| TNF-α (Positive Control) | HEK293 | 45,000 | 30.0 |

| This compound (10 µM) | HEK293 | 3,000 | 2.0 |

| This compound (25 µM) | HEK293 | 2,250 | 1.5 |

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. nih.gov It is indispensable for detailed studies of a compound's effect on cell proliferation and cell death. nih.gov

For cell cycle analysis, cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds to DNA. escca.eu The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govescca.eu A compound that causes cell cycle arrest would lead to an accumulation of cells in a specific phase.

To detect apoptosis (programmed cell death), flow cytometry is often used with Annexin V and PI staining. Annexin V binds to phosphatidylserine, which is exposed on the outer surface of the cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. researchgate.net This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net

Table 3: Hypothetical Cell Cycle Distribution of HCT116 Cells Treated with this compound for 24 hours

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | 55% | 25% | 20% |

Advanced Imaging Techniques in Preclinical Studies

Advanced imaging techniques are powerful, non-invasive tools that play a crucial role in the preclinical evaluation of therapeutic compounds like Euchrestaflavanone A. numberanalytics.com These methods allow for the longitudinal monitoring of disease progression and treatment response in living animals, providing dynamic and quantitative data that are often more informative than traditional endpoint analyses. nih.gov

Magnetic Resonance Imaging (MRI): MRI is a versatile imaging modality that offers excellent soft-tissue contrast without the use of ionizing radiation. Advanced MRI techniques can provide detailed anatomical and functional information.

Structural MRI: Can be used to assess changes in tissue morphology, such as a reduction in tumor volume in cancer models or the preservation of brain structures in neurodegeneration models. researchgate.netnih.gov

Diffusion-Weighted Imaging (DWI) and Diffusion Tensor Imaging (DTI): These techniques measure the diffusion of water molecules and can be used to assess tissue microstructure. They are particularly valuable for evaluating white matter integrity in the brain and cellularity in tumors. numberanalytics.comnih.gov

Perfusion MRI: Techniques like arterial spin labeling (ASL) and dynamic contrast-enhanced (DCE)-MRI can quantify blood flow and vascular permeability, which are important parameters in studies of cancer, inflammation, and cardiovascular diseases. numberanalytics.comnih.gov

Magnetic Resonance Spectroscopy (MRS): MRS allows for the non-invasive measurement of metabolic changes in tissues, providing insights into the biochemical effects of a compound. researchgate.netresearchgate.net

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): PET and SPECT are highly sensitive molecular imaging techniques that use radiotracers to visualize and quantify biological processes at the molecular level. These methods can be used to assess receptor density, enzyme activity, and metabolic pathways, offering a deep understanding of a drug's mechanism of action and its effects on disease-related targets.